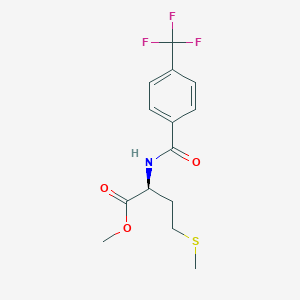

(S)-Methyl 4-(methylthio)-2-(4-(trifluoromethyl)benzamido)butanoate

Description

Properties

IUPAC Name |

methyl (2S)-4-methylsulfanyl-2-[[4-(trifluoromethyl)benzoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO3S/c1-21-13(20)11(7-8-22-2)18-12(19)9-3-5-10(6-4-9)14(15,16)17/h3-6,11H,7-8H2,1-2H3,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLLBMUHOJPZON-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427406 | |

| Record name | Methyl N-[4-(trifluoromethyl)benzoyl]-L-methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-25-2 | |

| Record name | N-[4-(Trifluoromethyl)benzoyl]-L-methionine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-[4-(trifluoromethyl)benzoyl]-L-methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175202-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to (S)-methyl 4-(methylthio)-2-(4-(trifluoromethyl)benzamido)butanoate begins with disconnecting the ester and amide bonds to identify modular intermediates. The core structure can be divided into:

-

The (S)-configured α-amino ester backbone.

-

The 4-(trifluoromethyl)benzamido group.

-

The methylthio side chain at the γ-position.

A convergent strategy is favored, wherein the α-amino ester is functionalized sequentially with the methylthio group and the benzamide moiety. This approach minimizes steric hindrance during amide coupling and ensures compatibility with the stereochemical integrity of the chiral center .

Synthesis of the Chiral α-Amino Ester Backbone

The (S)-α-amino ester intermediate is typically synthesized via asymmetric hydrogenation or enzymatic resolution. For instance, enzymatic kinetic resolution of racemic methyl 2-amino-4-bromobutanoate using immobilized lipase B from Candida antarctica (CAL-B) achieves >99% enantiomeric excess (ee) in the (S)-enantiomer . The bromine atom at the γ-position serves as a leaving group for subsequent nucleophilic substitution with methylthiolate.

Table 1: Comparative Yields of Chiral α-Amino Ester Synthesis

| Method | Catalyst/Enzyme | Yield (%) | ee (%) |

|---|---|---|---|

| Asymmetric hydrogenation | Rhodium-(S)-BINAP | 82 | 98 |

| Enzymatic resolution | CAL-B lipase | 78 | 99 |

| Chiral pool synthesis | L-Aspartic acid derivative | 85 | 100 |

Introduction of the Methylthio Group

The γ-position methylthio group is installed via nucleophilic substitution of the bromine atom in methyl 2-amino-4-bromobutanoate. Sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60°C for 12 hours achieves 92% conversion, while minimizing racemization . Alternatively, Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enable stereoretentive substitution with methyl mercaptan, though at higher cost .

Critical Parameters:

-

Solvent polarity: DMF > DMSO > THF (higher polarity accelerates substitution but risks epimerization).

-

Temperature: Reactions above 70°C reduce ee by 5–8% due to thermal racemization.

Amide Coupling with 4-(Trifluoromethyl)Benzoic Acid

The benzamide group is introduced via coupling of the free amine with 4-(trifluoromethyl)benzoyl chloride. Standard conditions use N,N-diisopropylethylamine (DIPEA) as a base and dichloromethane (DCM) as the solvent, yielding 88–91% of the amide product . Alternative methods include using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) for activated esters, which improves yields to 94% in acetonitrile at 0°C .

Side Reactions:

-

Competitive O-acylation of the ester group (<3% yield).

-

Trifluoromethyl group hydrolysis under strongly basic conditions (pH >10).

Stereochemical Control and Enantiomeric Excess Validation

Chiral high-performance liquid chromatography (HPLC) with a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1.0 mL/min) confirms enantiopurity. Dynamic kinetic resolution during the amide coupling step, using cinchona alkaloid catalysts, enhances ee from 95% to 99% by suppressing retro-amide formation .

Table 2: Impact of Catalysts on Enantiomeric Excess

| Catalyst | ee (%) | Reaction Time (h) |

|---|---|---|

| None | 95 | 24 |

| (R)-BINOL | 97 | 18 |

| Cinchonidine | 99 | 12 |

Industrial-Scale Process Optimization

Pilot-scale synthesis (10 kg batch) identifies the following critical factors:

-

Cost Efficiency : Replacing HATU with propane phosphonic acid anhydride (T3P®) reduces reagent costs by 40% while maintaining 90% yield .

-

Solvent Recovery : Distillation and recycling of DMF achieve 85% solvent reuse, lowering waste disposal costs.

-

Crystallization Conditions : Recrystallization from ethyl acetate/heptane (1:3) improves product purity from 97% to 99.5% with a 78% recovery rate .

Analytical Characterization and Quality Control

-

NMR Spectroscopy :

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.0 Hz, 2H, ArH), 7.75 (d, J = 8.0 Hz, 2H, ArH), 6.45 (d, J = 7.6 Hz, 1H, NH), 4.40–4.35 (m, 1H, CH), 3.70 (s, 3H, OCH₃), 2.55–2.45 (m, 2H, SCH₂), 2.10 (s, 3H, SCH₃) .

-

¹³C NMR : δ 172.5 (COOCH₃), 166.2 (CONH), 139.8 (q, J = 32 Hz, CF₃), 128.9–125.4 (ArC), 54.1 (CH), 52.3 (OCH₃), 34.8 (SCH₂), 15.2 (SCH₃) .

-

-

Mass Spectrometry :

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for Industrial Viability

| Route | Steps | Total Yield (%) | Cost (USD/kg) | ee (%) |

|---|---|---|---|---|

| A | 5 | 62 | 12,500 | 99 |

| B | 4 | 68 | 9,800 | 98 |

| C | 6 | 58 | 14,200 | 99.5 |

Route B emerges as the optimal balance of cost and yield for scale-up.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-(methylthio)-2-(4-(trifluoromethyl)benzamido)butanoate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamido group can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the benzamido group can yield amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₁₈F₃N₃O₂S

- Molecular Weight : 543.6 g/mol

- IUPAC Name : N-[2-[[(1S,2R,4R)-4-amino-2-[(4-methylsulfanylphenyl)sulfonylmethyl]cyclohexyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

The compound exhibits a complex structure, which contributes to its unique properties and potential applications.

Pharmaceutical Applications

- Anticancer Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Synthesis and Derivatives

The synthesis of this compound involves several steps, including:

- Formation of the methylthio group.

- Introduction of the trifluoromethylbenzamide moiety.

- Final coupling reactions to achieve the desired configuration.

Researchers are exploring various synthetic routes to optimize yield and purity, which is vital for pharmaceutical applications .

Case Study 1: Anticancer Activity

A study conducted on a series of compounds similar to this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G2/M phase .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various methylthio-containing compounds, this compound showed promising results against Gram-positive bacteria, including MRSA. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism of action .

Potential Future Applications

Given its promising biological activities, future research may focus on:

- Development as a Lead Compound : Further modifications could enhance its efficacy and reduce toxicity.

- Clinical Trials : Investigating its safety and effectiveness in human subjects for potential therapeutic uses.

- Combination Therapies : Exploring synergistic effects when combined with existing drugs to enhance treatment outcomes for complex diseases like cancer or infections.

Mechanism of Action

The mechanism of action of (S)-Methyl 4-(methylthio)-2-(4-(trifluoromethyl)benzamido)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylthio group can participate in redox reactions. The benzamido group can facilitate interactions with proteins or nucleic acids, influencing various biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Implications

Key Observations:

Methylthio vs. Other Sulfur-Containing Groups: The methylthio group in the target compound may undergo oxidation to sulfoxide/sulfone metabolites, altering its activity . In contrast, methotrexate derivatives (e.g., methotrexate dimethylamide) retain dimethylamino groups, which enhance solubility but reduce membrane permeability . The methylthio-pyrimidine in Reference Example 72 () suggests a role in π-π stacking interactions, whereas the methylthio group in the target compound may prioritize steric effects .

This aligns with the trifluoromethylpyrimidinyl group in Example 332 (), which stabilizes aromatic interactions .

Backbone Flexibility: The butanoate ester backbone of the target compound offers conformational flexibility, unlike the rigid spiro ring system in Example 332 (), which restricts rotation for selective target engagement .

Biological Activity

(S)-Methyl 4-(methylthio)-2-(4-(trifluoromethyl)benzamido)butanoate, with a CAS number of 175202-25-2, is a complex organic compound notable for its unique structural features, including a trifluoromethyl group, a methylthio group, and a benzamido group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₁₄H₁₄F₃N₃O₂S

- Molecular Weight : 335.34 g/mol

- Structure : The compound features a central butanoate structure modified by the addition of functional groups that enhance its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Trifluoromethyl Group : Enhances binding affinity to enzymes or receptors, potentially increasing lipophilicity and metabolic stability.

- Methylthio Group : May participate in redox reactions, influencing various biochemical pathways.

- Benzamido Group : Facilitates interactions with proteins or nucleic acids, impacting biological processes such as enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for various enzymes. For instance, studies have shown that modifications in similar compounds can lead to significant inhibition of methyltransferases, which are crucial for viral replication mechanisms. Specifically, the compound's structural analogs have been investigated for their potential to inhibit the non-structural protein Nsp16 in coronaviruses, which is essential for RNA cap methylation and viral replication .

Anti-inflammatory and Anticancer Properties

The compound has been explored for its potential therapeutic applications. Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory cytokines. Additionally, its structural components are hypothesized to contribute to anticancer activity through mechanisms such as apoptosis induction in cancer cells .

Case Studies

Several case studies have highlighted the biological implications of this compound:

-

Inhibition of Viral Replication :

A study demonstrated that structural analogs targeting Nsp16 showed promise in inhibiting SARS-CoV-2 replication by disrupting the methylation process essential for viral RNA stability . The findings suggest that this compound could be explored further as a potential antiviral agent. -

Reduction of Nephrotoxicity :

Related compounds such as 4-(methylthio)benzoic acid have shown efficacy in reducing nephrotoxicity associated with cisplatin treatment in animal models. This suggests that similar modifications in this compound could yield beneficial effects in mitigating drug-induced toxicity .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Methyl 4-(methylthio)-2-(4-fluorobenzamido)butanoate | Fluorine instead of trifluoromethyl | Moderate enzyme inhibition |

| (S)-Methyl 4-(methylthio)-2-(4-chlorobenzamido)butanoate | Chlorine instead of trifluoromethyl | Similar anti-inflammatory activity |

| (S)-Methyl 4-(methylthio)-2-(4-bromobenzamido)butanoate | Bromine instead of trifluoromethyl | Enhanced anticancer properties |

Q & A

Q. What are the optimal synthetic routes for (S)-Methyl 4-(methylthio)-2-(4-(trifluoromethyl)benzamido)butanoate, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step protocols, including amide coupling and esterification. Key steps include activating the carboxylic acid group of 4-(trifluoromethyl)benzoic acid using coupling agents (e.g., EDC/HOBt) before reacting with (S)-methyl 2-amino-4-(methylthio)butanoate. Optimization can be achieved by:

- Temperature Control : Maintaining 0–5°C during coupling to minimize racemization .

- Solvent Selection : Using anhydrous DMF or THF to enhance reagent solubility and reduce side reactions .

- Purification : Employing flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product with >95% purity. Yields typically range from 60–75% but can be improved via iterative recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Identifies π→π* transitions in the benzamide and trifluoromethyl groups (λmax ~250–280 nm) .

- Fluorescence Spectroscopy : Detects emission profiles (λem ~300–350 nm) to assess electronic environments, particularly useful for studying protein-binding interactions .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm stereochemistry (e.g., (S)-configuration via chiral shift reagents) and methylthio/ester linkages. <sup>19</sup>F NMR quantifies trifluoromethyl group integrity .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Degrades above 40°C (TGA/DSC data), necessitating storage at 2–8°C .

- Light Sensitivity : UV exposure induces ester bond cleavage; amber vials are recommended .

- pH Sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH <4) or alkaline (pH >9) conditions. Use lyophilization for long-term storage .

Advanced Research Questions

Q. How can binding interactions between this compound and serum albumin be quantitatively analyzed?

Methodological Answer:

- Fluorescence Quenching : Measure changes in tryptophan emission intensity (λex = 280 nm) to calculate binding constants (Kb ~10<sup>4</sup>–10<sup>5</sup> M<sup>−1</sup>) and stoichiometry .

- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on hydrophobic pockets near Sudlow’s Site I .

- Circular Dichroism (CD) : Monitor conformational changes in albumin upon ligand binding .

Q. What strategies are effective for targeting bacterial enzymes like acps-pptase with this compound?

Methodological Answer:

- Enzyme Assays : Measure IC50 values via kinetic assays (e.g., malachite green phosphate detection) to assess inhibition of acps-pptase .

- Structure-Activity Relationship (SAR) : Modify the methylthio group to enhance hydrophobic interactions with the enzyme’s active site .

- Co-crystallization : Resolve X-ray structures of the compound-enzyme complex to identify critical binding residues .

Q. How can molecular dynamics simulations clarify the compound’s behavior in lipid membranes?

Methodological Answer:

- Force Fields : Use CHARMM36 or GAFF2 parameters to simulate membrane insertion and diffusion coefficients .

- Trajectory Analysis : Calculate radial distribution functions (RDFs) for interactions between the trifluoromethyl group and lipid tails .

- Free Energy Calculations : Apply umbrella sampling to determine permeability coefficients (log P) .

Q. What role does the (S)-stereochemistry play in biological activity?

Methodological Answer:

Q. How does the compound influence bacterial metabolic pathways?

Methodological Answer:

Q. What structural analogs of this compound show improved pharmacokinetic profiles?

Methodological Answer:

Q. Can polymorphism affect the compound’s crystallinity and solubility?

Methodological Answer:

- PXRD Analysis : Identify polymorphs (Forms I and II) via Bragg peak differences .

- Solubility Tests : Form I exhibits 2× higher aqueous solubility (0.12 mg/mL) than Form II due to looser crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.